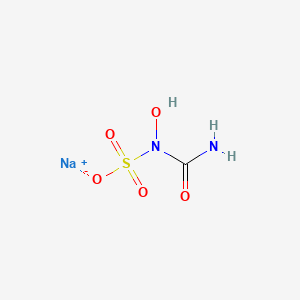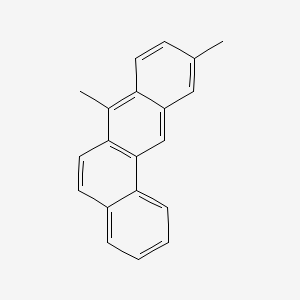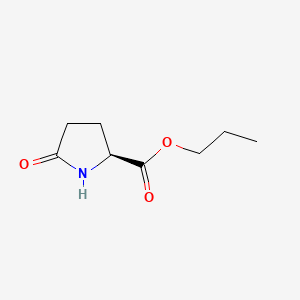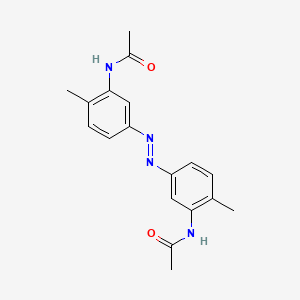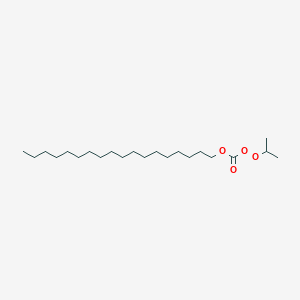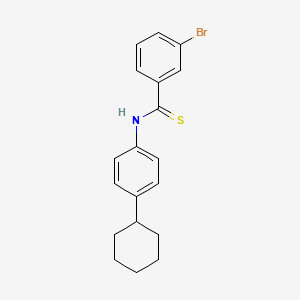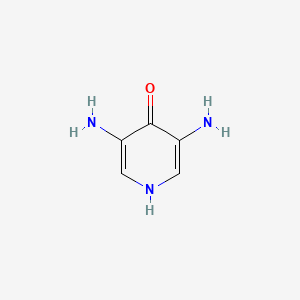
Germanium(4+) 2-methoxyethanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium(4+) 2-methoxyethanolate is a chemical compound with the molecular formula C12H28GeO8 It is a germanium-based compound where germanium is in the +4 oxidation state, coordinated with 2-methoxyethanol ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Germanium(4+) 2-methoxyethanolate typically involves the reaction of germanium tetrachloride with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
GeCl4+4CH3OCH2CH2OH→Ge(OCH2CH2OCH3)4+4HCl
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Germanium(4+) 2-methoxyethanolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide.
Reduction: It can be reduced to lower oxidation states of germanium.
Substitution: The methoxyethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using different alcohols or amines.
Major Products:
Oxidation: Germanium dioxide (GeO2).
Reduction: Lower oxidation state germanium compounds.
Substitution: Germanium compounds with different ligands.
Applications De Recherche Scientifique
Germanium(4+) 2-methoxyethanolate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds.
Materials Science: The compound is utilized in the preparation of germanium-based materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It is used in the production of germanium-containing materials for electronic and optical applications.
Mécanisme D'action
The mechanism by which Germanium(4+) 2-methoxyethanolate exerts its effects is primarily through its ability to coordinate with various ligands and undergo redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the germanium center. In biological systems, the compound may interact with cellular components, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Germanium dioxide (GeO2): A common oxidation product of Germanium(4+) 2-methoxyethanolate.
Germanium tetrachloride (GeCl4): A precursor used in the synthesis of this compound.
Germanium sesquioxide (Ge-132): An organic germanium compound with potential biological activities.
Uniqueness: this compound is unique due to its specific coordination with 2-methoxyethanol ligands, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of germanium-based materials and in research exploring its potential biological activities.
Propriétés
Numéro CAS |
93840-00-7 |
|---|---|
Formule moléculaire |
C12H28GeO8 |
Poids moléculaire |
372.98 g/mol |
Nom IUPAC |
germanium(4+);2-methoxyethanolate |
InChI |
InChI=1S/4C3H7O2.Ge/c4*1-5-3-2-4;/h4*2-3H2,1H3;/q4*-1;+4 |
Clé InChI |
AOHLHFNEWBXOBO-UHFFFAOYSA-N |
SMILES canonique |
COCC[O-].COCC[O-].COCC[O-].COCC[O-].[Ge+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


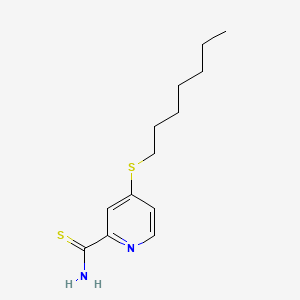
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)

